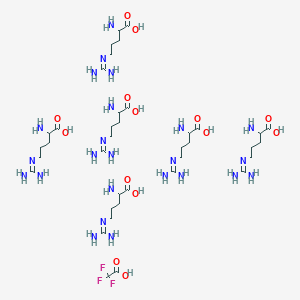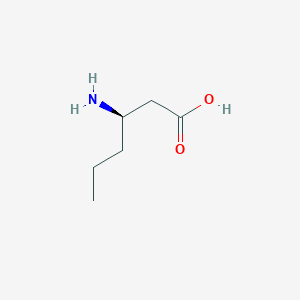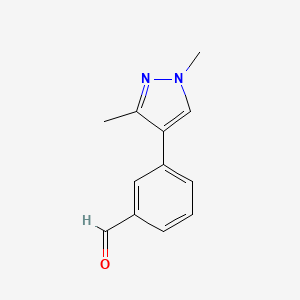
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of isothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide precursors under oxidative conditions.
Nitration of Pyrrole: The pyrrole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the nitrated pyrrole with the isothiazole derivative under suitable conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and isothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit key enzymes or disrupt cellular processes, leading to its biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication.
類似化合物との比較
Similar Compounds
- N-(3-Methylisothiazol-5-yl)thiourea
- N-(3-Methylisothiazol-5-yl)picolinamide
- N-(3-Methylisothiazol-5-yl)cinnamamide
Uniqueness
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide stands out due to its unique combination of the isothiazole and pyrrole rings, along with the presence of a nitro group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C9H8N4O3S |
|---|---|
分子量 |
252.25 g/mol |
IUPAC名 |
N-(3-methyl-1,2-thiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c1-5-2-8(17-12-5)11-9(14)7-3-6(4-10-7)13(15)16/h2-4,10H,1H3,(H,11,14) |
InChIキー |
DOBUCSPLOKVROV-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)








